molecular formula C23H19NO4 B557388 Fmoc-Phg-OH CAS No. 102410-65-1

Fmoc-Phg-OH

Cat. No. B557388
CAS RN: 102410-65-1
M. Wt: 373.4 g/mol
InChI Key: PCJHOCNJLMFYCV-NRFANRHFSA-N
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Description

“Fmoc-Phg-OH” is a compound with the empirical formula C23H19NO4 and a molecular weight of 373.4 g/mol . It is also known as Fmoc-L-α-phenylglycine . It is used as a building block for solid-phase peptide synthesis .


Synthesis Analysis

The synthesis of “this compound” involves the use of 2-Amino-2-phenylacetic acid . In a study, six analogues of a series of peptides were synthesized, where the acetyl group at the N-terminus was replaced by aromatic portions, such as the Fmoc protecting group .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string OC(=O)C@@HOCC1c2ccccc2-c3ccccc13)c4ccccc4 . The exact mass of the compound is 373.131409 .


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a density of 1.3±0.1 g/cm3 . It has a boiling point of 606.3±50.0 °C at 760 mmHg and a melting point of 175-180ºC . The compound has a LogP value of 5.19 and a PSA of 75.63000 . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Hybrid Nanomaterials : Fmoc-protected amino acids like Fmoc-Phg-OH have been used to develop hydrogels that incorporate functionalized single-walled carbon nanotubes (f-SWCNTs), creating hybrid nanomaterials. These hydrogels are thermally stable and exhibit enhanced elastic properties compared to native hydrogels. They also show increased conductivity, making them interesting for applications in nanotechnology and materials science (Roy & Banerjee, 2012).

  • Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, including those derived from phenylalanine analogs, have demonstrated promising results in the development of antibacterial and anti-inflammatory materials. These materials can inhibit bacterial growth without affecting mammalian cells, making them suitable for biomedical applications like wound healing and implant coatings (Schnaider et al., 2019).

  • Hydrogelation of Fluorinated Fmoc-Phe Derivatives : The self-assembly and hydrogelation properties of this compound and its derivatives have been extensively studied. Adjustments in the C-terminal groups of these compounds significantly influence their ability to form hydrogels. These findings are crucial for developing low molecular weight hydrogelators for applications in drug delivery and tissue engineering (Ryan et al., 2011).

  • Biomedical Applications : Fmoc-Phe derivatives have been explored for their potential in drug delivery, diagnostic tools, and bioprinting applications. These compounds can form self-supporting hydrogels that are biocompatible and suitable for tissue engineering, demonstrating their versatility in biomedical fields (Diaferia et al., 2021).

  • Silver Nanocluster Stabilization : Fmoc-Phe-OH hydrogels have been utilized to prepare and stabilize fluorescent silver nanoclusters. These nanoclusters exhibit interesting fluorescent properties, making them suitable for applications in nanotechnology and materials science (Roy & Banerjee, 2011).

  • Antimicrobial Hydrogels : Fmoc-functionalized amino acids like this compound have been incorporated into hydrogels with colloidal and ionic silver to enhance their antimicrobial activity. These hydrogels exhibit increased antibacterial properties, making them potentially useful in medical applications and wound care (Croitoriu et al., 2021).

  • Bioprinting and Tissue Engineering : Research has focused on using Fmoc-Phe derivatives for bioprinting applications. These compounds can form supramolecular aggregates essential for scaffolding in tissue engineering, demonstrating their potential in regenerative medicine and 3D bioprinting technologies (Chronopoulou et al., 2010).

  • Electroaddressing for Lab-on-a-Chip Applications : Fmoc-Phe derivatives can be electroaddressed, enabling their assembly and disassembly in response to electrical signals. This property is particularly valuable for lab-on-a-chip applications, where spatial and temporal control of material assembly is crucial (Liu et al., 2011).

Safety and Hazards

“Fmoc-Phg-OH” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after single exposure, with the respiratory system being a target organ . Personal protective equipment, including eyeshields, gloves, and a type N95 (US) or type P1 (EN143) respirator filter, should be used when handling this compound .

Biochemical Analysis

Biochemical Properties

Fmoc-Phg-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It is used as a protecting group for amines during peptide synthesis . The exact enzymes, proteins, and other biomolecules it interacts with are dependent on the specific peptide being synthesized. The nature of these interactions typically involves the formation of peptide bonds, with this compound contributing to the structure of the resulting peptide .

Cellular Effects

The effects of this compound on cells and cellular processes are largely related to its role in peptide synthesis. The peptides synthesized using this compound can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects depend on the nature of the peptide being synthesized.

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in peptide synthesis. It is used as a protecting group for amines, preventing them from reacting until the appropriate time in the synthesis process . This allows for the controlled formation of peptide bonds, contributing to the structure and function of the resulting peptide .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, contributing to the formation of peptide bonds . The specific effects on metabolic flux or metabolite levels would depend on the nature of the peptide being synthesized.

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,24,27)(H,25,26)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJHOCNJLMFYCV-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428480
Record name Fmoc-Phg-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102410-65-1
Record name Fmoc-Phg-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main challenge encountered when incorporating Fmoc-Phenylglycine (Fmoc-Phg-OH) into peptides using standard solid-phase peptide synthesis (SPPS) protocols?

A: Fmoc-Phenylglycine (this compound) is highly prone to racemization during standard SPPS, particularly during the Fmoc deprotection step []. This means that the desired L-enantiomer can partially convert to the D-enantiomer, leading to a mixture of diastereomers in the final peptide product. This is problematic because even small amounts of D-amino acids can significantly impact a peptide's biological activity and conformational properties.

Q2: The research mentions that Fmoc-Phenylalanine (Fmoc-Phe-OH) doesn't exhibit this racemization problem. What makes Fmoc-Phenylglycine (this compound) more susceptible?

A: The increased susceptibility of Fmoc-Phenylglycine (this compound) to racemization compared to Fmoc-Phenylalanine (Fmoc-Phe-OH) is due to the presence of an alpha-hydrogen in phenylglycine. This alpha-hydrogen is more acidic due to the electron-withdrawing nature of the phenyl ring, making it easier to abstract by bases. This abstraction generates a carbanion intermediate, which is planar and can be reprotonated from either side, leading to racemization [].

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